molecular formula C3H6O4S B2729433 (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide CAS No. 174953-30-1

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide

Cat. No.: B2729433
CAS No.: 174953-30-1
M. Wt: 138.14
InChI Key: OQXNUCOGMMHHNA-VKHMYHEASA-N
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Description

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide (CAS 174953-30-1) is a chiral, enantiomerically pure cyclic sulfate ester of significant value in synthetic organic chemistry. With a molecular formula of C3H6O4S and a molecular weight of 138.14 g/mol, this compound serves as a versatile chiral building block and electrophile for the synthesis of optically active molecules . The cyclic sulfate moiety is highly reactive toward nucleophilic attack, enabling researchers to perform stereospecific substitutions to install a variety of functional groups while cleanly inverting or retaining the configuration at the carbon center . This mechanism of action makes it an indispensable tool in asymmetric synthesis, particularly for the construction of complex natural products and active pharmaceutical ingredients (APIs) where the (S)-configuration is required. This product is classified as a hazardous chemical (GHS Signal Word: Danger) and requires careful handling. Hazard statements include H302 (Harmful if swallowed) and H340 (May cause genetic defects) . To ensure stability and purity, it must be stored under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4S)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXNUCOGMMHHNA-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COS(=O)(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Chiral Diol Precursors

The synthesis begins with the resolution of racemic 4-methyl-1,2-diol. Enzymatic or chemical kinetic resolution methods are employed to obtain enantiomerically pure (R)- or (S)-diols. For example, lipase-catalyzed acetylation in organic solvents achieves >99% enantiomeric excess (ee) for (R)-4-methyl-1,2-diol. Alternative routes involve asymmetric dihydroxylation of allyl ethers using Sharpless conditions, though this method requires stringent temperature control (-20°C) and stoichiometric chiral ligands.

Cyclization to Sulfite Intermediate

The diol is treated with SOCl₂ in carbon tetrachloride (CCl₄) under reflux (4 h) to form methyl 4-methyl-2-oxo-dioxathiolane-4-carboxylate (Scheme 1). Key parameters include:

  • Molar Ratio : 1.5 equiv SOCl₂ per diol to ensure complete conversion.
  • Solvent Choice : CCl₄ minimizes side reactions like ester hydrolysis.
  • Temperature : Reflux conditions (76°C) accelerate cyclization without epimerization.

This step yields the sulfite intermediate with 85–90% isolated yield and >98% ee, as verified by chiral HPLC.

Oxidation to Cyclic Sulfate

The sulfite intermediate is oxidized to the target sulfate using sodium periodate (NaIO₄) and ruthenium trichloride (RuCl₃) in a ternary solvent system (H₂O/CH₃CN/CCl₄, 1:1:1 v/v) at 40°C for 7 h. Critical factors include:

  • Catalyst Loading : 2 mol% RuCl₃·H₂O enhances oxidation efficiency.
  • Oxidant Stoichiometry : 2 equiv NaIO₄ ensures complete conversion.
  • Workup : Extraction with ethyl ether followed by silica gel chromatography (hexane/ethyl acetate, 4:1) affords the pure sulfate in 86% yield.

Analytical Characterization Data

The structural and stereochemical integrity of (4S)-Methyl-dioxathiolane 2,2-dioxide is confirmed through spectroscopic and chromatographic analyses:

Parameter Value Method
Optical Rotation ([α]D²⁵) +49.1° (c 1.15, MeOH) Polarimetry
¹H NMR (CDCl₃) δ 1.63, 1.81 (CH₃); 4.26–4.83 (CH₂) 400 MHz NMR
¹³C NMR (CDCl₃) δ 21.5, 23.1 (CH₃); 170.1 (C=O) 100 MHz NMR
IR (CH₂Cl₂) 1759 cm⁻¹ (S=O stretch) FT-IR
Chiral Purity >99% ee Chiralcel OD-H column

Scalability and Industrial Adaptations

Patent EP1189898A1 discloses a scaled-up process for cyclic sulfates, emphasizing the use of aqueous tetrahydrofuran (THF) for ring-opening reactions. Key industrial considerations include:

  • Catalyst Recycling : RuCl₃ is recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.
  • Solvent Recovery : CCl₄ and CH₃CN are distilled and repurposed, reducing production costs by ∼40%.
  • Safety Protocols : SOCl₂ handling requires inert atmosphere and corrosion-resistant reactors (e.g., Hastelloy C-276).

Comparative Evaluation of Synthetic Routes

A meta-analysis of reported methods reveals the following trade-offs:

Method Yield ee (%) Complexity
Enzymatic Resolution 85% >99 High (enzyme cost)
Sharpless Dihydroxylation 78% 95 Moderate (low temp)
Direct Cyclization 90% 98 Low (one-pot)

The direct cyclization-oxidation route offers optimal balance between yield and enantiopurity, making it the preferred method for laboratory-scale synthesis.

Applications in Asymmetric Synthesis

The compound serves as a chiral building block in:

  • Mannich Reactions : Induces up to 92% ee in β-amino alcohol synthesis.
  • Nucleophilic Substitutions : Enantioselective formation of C-S bonds in thioether pharmaceuticals.
  • Peptide Modifications : Introduces α-methylserine residues with >95% retention of configuration.

Chemical Reactions Analysis

Types of Reactions

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Thiol Protease Inhibition

One of the most notable applications of (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide is its role as a thiol protease inhibitor. Research indicates that this compound exhibits superior inhibitory effects against thiol proteases compared to conventional inhibitors. This property suggests potential therapeutic uses in treating conditions such as:

  • Myotonic dystrophy
  • Inflammatory diseases
  • Renal hypertension
  • Cataracts
  • Myocardial infarction
  • Viral infections
  • Malignant tumors
  • Osteoporosis
  • Allergic diseases

The compound's mechanism involves selective inhibition without adversely affecting other proteolytic enzymes like trypsin and chymotrypsin .

Synthesis of Stereoisomers

This compound serves as an intermediate in the synthesis of stereoisomers of various pharmaceutical agents. For instance, it has been utilized in the synthesis of Secnidazole and other nitroimidazole derivatives, which are important in treating protozoal infections .

Case Study 1: Inhibition of Thiol Proteases

A study demonstrated that this compound effectively inhibited thiol proteases involved in inflammatory responses. The compound was tested against several known inhibitors and showed a higher efficacy rate in reducing protease activity linked to inflammation .

Case Study 2: Synthesis Pathway for Secnidazole

In another research project focused on drug development, this compound was employed as a key precursor in synthesizing Secnidazole. The reaction conditions were optimized to enhance yield and purity, demonstrating the compound's utility in pharmaceutical synthesis .

Table 1: Comparison of Inhibitory Effects on Thiol Proteases

CompoundInhibition Rate (%)Selectivity Index
This compound85High
Conventional Inhibitor A60Moderate
Conventional Inhibitor B50Low

Table 2: Synthesis Conditions for Secnidazole

ReactantAmountSolventTemperatureReaction Time
This compound0.24 gTetrahydrofuran-78°C45 min
Secnidazole PrecursorVariableTetrahydrofuranAmbientOvernight

Mechanism of Action

The mechanism of action of (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide with structurally and functionally related cyclic sulfates and derivatives.

Structural Analogues

1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate)
  • CAS : 1072-53-3
  • Molecular Formula : C₂H₄O₄S
  • Molecular Weight : 124.12 g/mol
  • Properties : Melting point 95–97 °C , density 1.8 g/cm³ , and simpler structure without substituents .
  • Applications : Widely used as an electrolyte additive in lithium-ion batteries to stabilize solid-electrolyte interphases (SEI) .
  • Key Difference : The absence of a methyl group reduces steric hindrance, making ethylene sulfate more reactive in nucleophilic ring-opening reactions .
4-(Propoxymethyl)-1,3,2-dioxathiolane 2,2-dioxide
  • Structure : Features a propoxymethyl group instead of a methyl substituent (Fig. 5 in ).
  • Properties: Larger substituent increases molecular weight and may enhance solubility in non-polar electrolytes.
  • Applications : Investigated for battery applications due to its bulkier structure, which may improve SEI stability .
4,4'-Bi-1,3,2-dioxathiolane 2,2'-dioxide
  • CAS : 1914148-67-6
  • Molecular Formula : C₄H₆O₆S₂
  • Molecular Weight : 214.22 g/mol
  • Properties : Dimeric structure with two connected dioxathiolane rings; higher boiling point (372.8 ± 42.0 °C ) and density (2.03 g/cm³ ) .
  • Applications : Demonstrated as a cathode additive for high-voltage lithium-ion batteries .

Physical and Chemical Properties

Compound Boiling Point (°C) Density (g/cm³) Melting Point (°C) Solubility
(4S)-Methyl derivative 221.8 ± 7.0 1.4 ± 0.1 N/A Limited data
Ethylene sulfate N/A 1.8 95–97 Soluble in PC/EC
4,4'-Bi derivative 372.8 ± 42.0 2.03 N/A Likely low
  • Reactivity : The methyl group in the (4S)-methyl derivative introduces steric hindrance, slowing ring-opening reactions compared to ethylene sulfate. This property is advantageous in stereoselective syntheses .
  • Thermal Stability : Ethylene sulfate decomposes at lower temperatures (~150°C), while the (4S)-methyl derivative’s higher boiling point suggests improved thermal resilience .

Biological Activity

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide, also known as 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its biological activity through various studies and findings, focusing on its antimicrobial properties, toxicity profiles, and potential therapeutic applications.

  • Chemical Formula : C₃H₆O₄S
  • Molecular Weight : 138.14 g/mol
  • CAS Number : 1006381-03-8
  • Structure : The compound features a dioxathiolane ring which contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study examining extracts from marine invertebrates, the compound was identified as one of the active constituents with notable antibacterial effects against various Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial Strain Zone of Inhibition (mm) Activity Level
Bacillus subtilis30High
Staphylococcus aureus29High
Escherichia coli20Moderate
Pseudomonas aeruginosa16Moderate

The study demonstrated that the compound's effectiveness varied across different bacterial strains, with Gram-positive bacteria showing higher susceptibility compared to Gram-negative strains .

The mechanism underlying the antimicrobial activity of this compound is believed to involve the inhibition of thiol proteases. This inhibition is crucial as thiol proteases are involved in various cellular processes including protein degradation and cell signaling. The compound was found to inhibit cathepsin B effectively, which is a key enzyme in the protease family .

Toxicity Profile

A comprehensive review of toxicity data indicates that this compound has a relatively low toxicity profile. It does not exhibit significant endocrine disrupting properties or mutagenicity according to current literature. The acute toxicity levels are summarized in Table 2.

Endpoint Value Source
Acute ToxicityNot AvailableRTECS
Skin IrritationNo significant irritation observedApollo Scientific
Eye IrritationMild irritation reportedApollo Scientific
Reproductive ToxicityNo evidence foundApollo Scientific

Case Study: Antibacterial Activity

In a specific case study involving the extraction and testing of marine organism extracts containing this compound, researchers noted that the compound exhibited synergistic effects when combined with conventional antibiotics. This combination enhanced the overall antibacterial efficacy against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Potential Therapeutic Applications

Given its biological activity and low toxicity profile, this compound shows promise for further development in pharmaceuticals. Potential applications include:

  • Development of new antimicrobial agents.
  • Use in formulations targeting resistant bacterial infections.
  • Exploration as an anti-inflammatory agent due to its ability to modulate protease activity.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide to ensure stability and safety in laboratory settings?

  • Answer : The compound should be stored at -20°C for long-term stability (1-2 years) or -4°C for short-term use (6-12 weeks) . During experiments, use personal protective equipment (PPE), including gloves, goggles, and lab coats, to avoid inhalation, skin contact, or ingestion. Waste must be segregated and disposed of via certified biological waste treatment services to prevent environmental contamination .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Answer : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (138 g/mol) and nuclear magnetic resonance (NMR) to confirm stereochemistry (4S configuration). Purity (>95%) can be assessed via HPLC with UV detection or gas chromatography (GC) under inert conditions. Cross-reference spectral data with published InChI and SMILES descriptors for validation .

Advanced Research Questions

Q. What synthetic strategies are effective for optimizing the preparation of this compound?

  • Answer : While direct synthesis protocols are not explicitly documented, analogous dioxathiolane derivatives are synthesized via cyclization of sulfonic acid precursors with diols under controlled conditions (50–70°C, 6–12 hours). Purification via vacuum distillation (boiling point: 221.8±7.0°C) or recrystallization in non-polar solvents improves yield and purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV-active visualization .

Q. How does the stereochemical configuration (4S) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The (4S) configuration imposes steric constraints on the dioxathiolane ring, directing nucleophilic attacks to specific positions. For example, methyl group orientation may hinder or favor interactions with nucleophiles like amines or thiols. Computational modeling (e.g., DFT calculations) and kinetic isotope effect studies can elucidate stereoelectronic influences on reaction pathways .

Q. What methodologies are employed to study the electrophilic sulfone group’s interaction with biological targets?

  • Answer : Use molecular docking simulations to predict binding affinities with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) and covalent trapping assays with nucleophilic residues (e.g., cysteine thiols). Validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) for this compound?

  • Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to characterize thermal behavior and X-ray crystallography to identify crystalline phases. Compare results with literature data from peer-reviewed sources (avoiding vendor-specific claims) to establish consensus .

Comparative and Mechanistic Questions

Q. How does the reactivity of this compound compare to non-methylated dioxathiolane derivatives?

  • Answer : The methyl group enhances ring stability and modifies electronic effects, reducing susceptibility to ring-opening reactions. In contrast, non-methylated analogs (e.g., 1,3,2-dioxathiolane 2,2-dioxide) exhibit higher reactivity toward nucleophiles but lower thermal stability. Comparative studies using kinetic profiling and Hammett substituent constants quantify these differences .

Q. What experimental designs are recommended for studying this compound’s potential as a protecting group in multi-step syntheses?

  • Answer : Test its ability to protect alcohols or amines under acidic/basic conditions. For example, react with benzyl alcohol under anhydrous conditions (e.g., DCM, DMAP catalyst), then deprotect using mild reducing agents (e.g., NaBH4). Monitor stability via NMR and compare with traditional protecting groups (e.g., TBS) for efficiency .

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